An In-depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also widely known by its synonym N-(4-(Trifluoromethyl)phenyl)maleimide, is a highly functionalized organic compound of significant interest in materials science and medicinal chemistry. Its structure is characterized by a reactive maleimide ring N-substituted with a phenyl group bearing an electron-withdrawing trifluoromethyl (CF3) moiety at the para-position. This unique combination of a reactive dienophile and Michael acceptor (the maleimide) with a metabolically robust and lipophilic group (the trifluoromethylphenyl) makes it a versatile building block for advanced applications.
This guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its synthesis, physicochemical characteristics, spectroscopic signature, and core reactivity. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in polymer synthesis, bioconjugation, and as a scaffold in drug discovery programs.
Section 1: Synthesis and Purification
The most direct and widely adopted method for synthesizing N-aryl maleimides is a two-step, one-pot procedure starting from the corresponding aniline and maleic anhydride. This process involves the initial formation of a maleamic acid intermediate, followed by a dehydration-induced cyclization to yield the target imide.
Causality of Experimental Design: The selection of reagents and conditions is critical for high-yield synthesis. 4-(Trifluoromethyl)aniline provides the core substituted aryl structure. Maleic anhydride serves as the source of the pyrrole-2,5-dione ring. The cyclization step requires a chemical dehydrating agent because simple heating of the maleamic acid can be inefficient. A mixture of acetic anhydride and a mild base catalyst like sodium acetate is a classic and effective choice. The acetic anhydride consumes the water generated during the ring closure, driving the reaction to completion, while the sodium acetate facilitates the imidization process.
Experimental Protocol: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Step 1: Formation of N-(4-(Trifluoromethyl)phenyl)maleamic acid
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In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent, such as anhydrous diethyl ether or acetone, at room temperature.
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Slowly add a solution of 4-(trifluoromethyl)aniline (1.0 eq) in the same solvent to the stirred solution.
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A precipitate, the maleamic acid intermediate, will typically form rapidly.
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Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
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The intermediate can be isolated by filtration, washed with cold solvent, and dried, or used directly in the next step.
Step 2: Cyclization to N-(4-(Trifluoromethyl)phenyl)maleimide
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To the crude maleamic acid, add acetic anhydride (approx. 2-3 volumes relative to the starting aniline) and a catalytic amount of anhydrous sodium acetate (approx. 0.1-0.2 eq).
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Heat the mixture with stirring (e.g., on a steam bath or in an oil bath at 80-100 °C) for 1-2 hours. The suspension should dissolve as the reaction proceeds.[1]
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After cooling the reaction mixture to room temperature, pour it slowly into a beaker of ice water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.
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Collect the solid product by vacuum filtration.
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Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a non-polar solvent like petroleum ether or hexane to remove non-polar impurities.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane, to yield the final product as a crystalline solid. Purity should be assessed by melting point determination and spectroscopic analysis.
Workflow Diagram: Synthesis and Purification```dot
Section 2: Physicochemical Properties
The physical and chemical properties of 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione are heavily influenced by its aromatic system and the presence of the trifluoromethyl group. The CF3 group increases the molecular weight, melting point, and lipophilicity compared to its non-fluorinated analog, N-phenylmaleimide. T[2][3]hese properties are critical for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| CAS Number | 54647-09-5 | - |
| Molecular Formula | C₁₁H₆F₃NO₂ | - |
| Molecular Weight | 241.17 g/mol | - |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | Data for close analogs suggest >100 °C (e.g., N-(4-fluorophenyl)maleimide: 154-158 °C) | |
| Solubility | Generally soluble in organic solvents like acetone, DMF, THF, and chlorinated solvents. Sparingly soluble in water. | |
| logP (Octanol/Water) | Predicted to be higher than N-phenylmaleimide (logP ≈ 1.1) due to the lipophilic CF3 group. |
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features are derived from the maleimide ring and the substituted phenyl ring.
Chemical Structure Diagram
Caption: Structure of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Maleimide Protons (H3, H4) | ~ δ 6.8-7.0 ppm (singlet, 2H) | The two vinyl protons are chemically equivalent, appearing as a sharp singlet due to the plane of symmetry. They are deshielded by the adjacent carbonyl groups. |
| Aromatic Protons (H2', H6') | ~ δ 7.5-7.7 ppm (doublet, 2H) | Protons ortho to the maleimide group, appearing as a doublet due to coupling with H3'/H5'. | |
| Aromatic Protons (H3', H5') | ~ δ 7.7-7.9 ppm (doublet, 2H) | Protons ortho to the electron-withdrawing CF3 group, shifted further downfield. They appear as a doublet due to coupling with H2'/H6'. | |
| ¹³C NMR | Imide Carbonyls (C2, C5) | ~ δ 168-172 ppm | Characteristic chemical shift for imide carbonyl carbons. |
| Maleimide Vinyl Carbons (C3, C4) | ~ δ 134-136 ppm | Olefinic carbons within the electron-deficient maleimide ring. | |
| Aromatic Carbons | ~ δ 120-140 ppm | A set of signals corresponding to the substituted phenyl ring, including a quaternary carbon attached to the CF3 group. | |
| CF₃ Carbon | ~ δ 120-125 ppm (quartet) | The carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms. | |
| IR Spectroscopy | C=O Stretch (imide) | ~ 1700-1780 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the imide carbonyl groups are characteristic. |
| C=C Stretch (alkene) | ~ 1580-1620 cm⁻¹ | Stretching of the double bond within the maleimide ring. | |
| C-F Stretch | ~ 1100-1350 cm⁻¹ (strong) | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 241.03 | The expected exact mass for the molecular ion [C₁₁H₆F₃NO₂]⁺. |
Section 4: Reactivity and Mechanistic Insights
The reactivity of 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the double bond in the maleimide ring. This reactivity is central to its utility in bioconjugation and polymer chemistry.
Michael Addition with Thiols: The maleimide moiety is an exceptional Michael acceptor, reacting selectively and efficiently with soft nucleophiles like thiols under physiological conditions (pH 6.5-7.5). T[4]his reaction is the cornerstone of bioconjugation, where it is used to link molecules to cysteine residues in proteins and peptides. The electron-withdrawing nature of the N-aryl group enhances the reaction rate compared to N-alkyl maleimides. T[4]he initial thio-succinimide adduct can undergo subsequent hydrolysis of the maleimide ring, which can be advantageous in preventing retro-Michael reactions (thiol exchange).
[5]Diels-Alder Reactions: As an electron-deficient alkene, the maleimide double bond is a potent dienophile in [4+2] cycloaddition (Diels-Alder) reactions. It can react with a variety of dienes to form stable cyclic adducts, a transformation widely used in organic synthesis and materials science.
[6]#### Diagram: Michael Addition Reactivity
Caption: Reaction of the maleimide with a thiol to form a stable conjugate.
Section 5: Potential Applications in Research and Development
The unique structural features of this compound open up a wide range of applications for researchers.
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Polymer Science: N-substituted maleimides are used as monomers or additives to create high-performance polymers. The trifluoromethylphenyl group can impart enhanced thermal stability, chemical resistance, and specific optical properties to polyimides and other resins, making them suitable for aerospace and microelectronics applications.
[7]* Medicinal Chemistry and Drug Development: The pyrrole-2,5-dione scaffold is present in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. T[8][9]he CF3 group is a well-established bioisostere in drug design, often used to improve metabolic stability, binding affinity, and cell permeability. This makes the title compound an attractive starting point for synthesizing novel therapeutic agents.
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Bioconjugation and Chemical Biology: As a thiol-reactive crosslinker, it is an invaluable tool for labeling proteins, creating antibody-drug conjugates (ADCs), and attaching biomolecules to surfaces. T[10]he stability and reactivity profile of N-aryl maleimides are particularly well-suited for creating stable bioconjugates for diagnostic and therapeutic applications.
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a versatile and valuable chemical entity for advanced scientific applications. Its straightforward synthesis, combined with the predictable and highly useful reactivity of the maleimide core, makes it an accessible building block. The incorporation of the trifluoromethylphenyl group provides an additional lever for tuning physicochemical properties, enhancing thermal stability in materials, and improving the pharmacokinetic profile of potential drug candidates. This guide has outlined its core properties, providing a solid foundation for its application in pioneering research across multiple scientific disciplines.
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